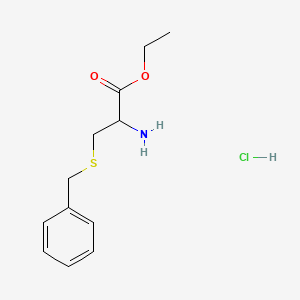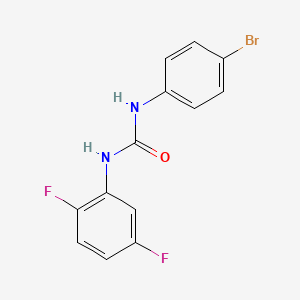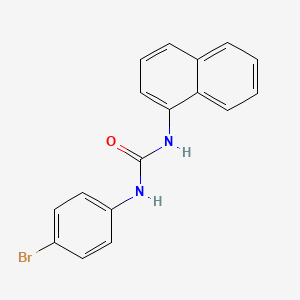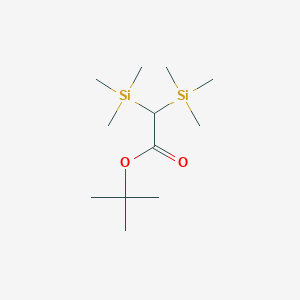
tert-Butyl bis(trimethylsilyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl bis(trimethylsilyl)acetate: is an organic compound with the molecular formula C12H28O2Si2 . It is a derivative of acetic acid where the hydrogen atoms are replaced by tert-butyl and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl bis(trimethylsilyl)acetate typically involves the reaction of tert-butyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
tert-Butyl acetate+trimethylsilyl chloridebasetert-Butyl bis(trimethylsilyl)acetate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl bis(trimethylsilyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form tert-butyl acetate and trimethylsilanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and other reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: tert-Butyl acetate and trimethylsilanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
tert-Butyl bis(trimethylsilyl)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Used in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl bis(trimethylsilyl)acetate involves the interaction of its functional groups with target molecules. The trimethylsilyl groups provide steric protection, while the tert-butyl group enhances the compound’s stability. The compound can act as a protecting group for alcohols and amines, preventing unwanted reactions during synthesis.
Comparación Con Compuestos Similares
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the trimethylsilyl groups.
Trimethylsilyl acetate: Contains only the trimethylsilyl group without the tert-butyl group.
Bis(trimethylsilyl)acetamide: Another compound with trimethylsilyl groups used in organic synthesis.
Uniqueness: tert-Butyl bis(trimethylsilyl)acetate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric protection and stability. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected.
Propiedades
Número CAS |
61501-32-4 |
|---|---|
Fórmula molecular |
C12H28O2Si2 |
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
tert-butyl 2,2-bis(trimethylsilyl)acetate |
InChI |
InChI=1S/C12H28O2Si2/c1-12(2,3)14-10(13)11(15(4,5)6)16(7,8)9/h11H,1-9H3 |
Clave InChI |
QDQNUGPFAAPFEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


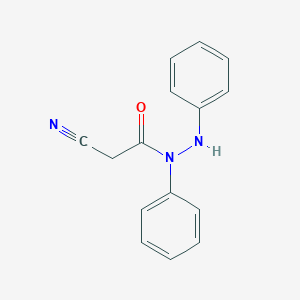
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
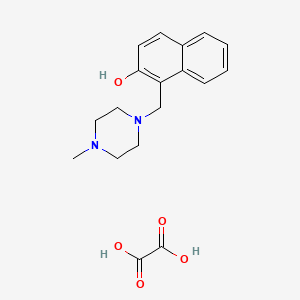
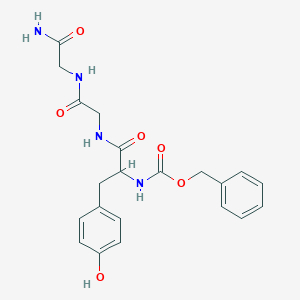
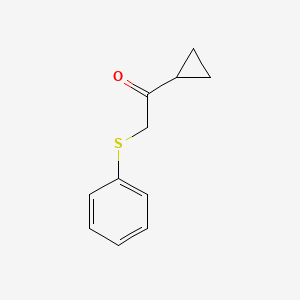
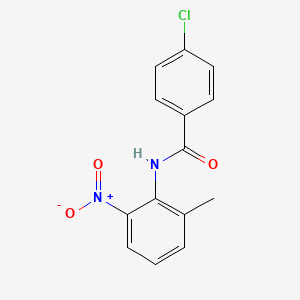
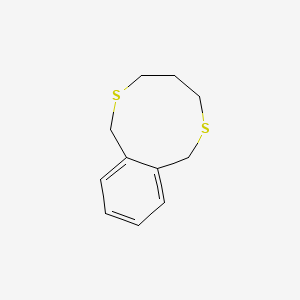
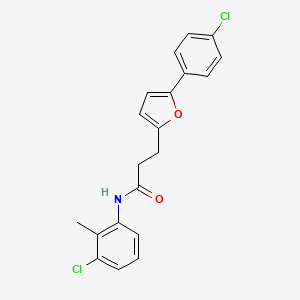
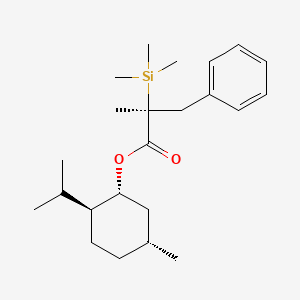
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
